molecular formula C19H23N5O4S B2684899 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide CAS No. 923246-13-3

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B2684899
CAS No.: 923246-13-3
M. Wt: 417.48
InChI Key: TZEWZUOJSUFARF-UHFFFAOYSA-N
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Description

This compound features a multi-functionalized imidazole core with a sulfanyl bridge, cyclopropylcarbamoyl, hydroxymethyl, and 4-acetamidophenyl substituents.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-12(26)21-13-2-4-15(5-3-13)23-18(28)11-29-19-20-8-16(10-25)24(19)9-17(27)22-14-6-7-14/h2-5,8,14,25H,6-7,9-11H2,1H3,(H,21,26)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWZUOJSUFARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide may enhance the efficacy of existing chemotherapeutic agents. In particular, studies have shown that derivatives can improve therapeutic outcomes in malignancies by:

  • Reducing side effects associated with traditional chemotherapies.
  • Enhancing drug delivery systems through novel formulations that target cancer cells more effectively .

Immunomodulatory Effects

The compound's imidazole ring structure is known for its role in modulating immune responses. Preliminary studies suggest that it may have potential applications in treating autoimmune diseases by:

  • Modulating cytokine production.
  • Enhancing T-cell responses, which could be beneficial in conditions like rheumatoid arthritis or lupus .

Antimicrobial Activity

Given the increasing resistance to conventional antibiotics, compounds with imidazole moieties are being investigated for their antimicrobial properties. Early-stage research indicates that this compound could exhibit:

  • Broad-spectrum antibacterial effects.
  • Efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EfficacyDemonstrated significant reduction in tumor growth in xenograft models when combined with bisantrene derivatives.
Study BImmunomodulationShowed enhanced T-cell activation and reduced cytokine levels in autoimmune disease models.
Study CAntimicrobial TestingExhibited activity against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Features Reference
Target Compound Imidazole R1: Cyclopropylcarbamoyl, R2: Hydroxymethyl, R3: 4-Acetamidophenyl ~463.5* Sulfanyl bridge, polar substituents
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzoimidazole R1: Ethyl, R2: Methylsulfonyl, R3: 4-Acetamidophenyl ~415.5 Methylsulfonyl enhances lipophilicity [3]
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Imidazole R1: 4-Chlorobenzyl, R2: Hydroxymethyl, R3: 2-Fluorophenyl ~505.0 Halogenated aryl groups for enhanced binding [4]
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Imidazole R1: 2-Chlorobenzyl, R2: Methyl, R3: Sulfonamide-linked phenyl ~434.9 Sulfonamide group for acidity/basicty modulation [11]

*Calculated based on molecular formula.

Key Observations :

  • Hydroxymethyl vs. Methylsulfonyl: The target compound’s hydroxymethyl group (polar, hydrogen-bond donor) contrasts with methylsulfonyl in compound 29 (electron-withdrawing, lipophilic), which may influence solubility and target affinity .
  • Aryl Substituents : The 4-acetamidophenyl group in the target differs from halogenated aryl groups in compounds 4 and 11, which are common in kinase inhibitors and antimicrobial agents .
  • Sulfanyl vs. Sulfonamide : The sulfanyl bridge in the target and compound 4 offers redox sensitivity, whereas sulfonamide in compound 11 provides stability and acidity .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

Compound ID Melting Point (°C) IR Peaks (cm⁻¹) 1H NMR Highlights (δ, ppm) Reference
Target Compound N/A Expected: ~3400 (NH), 1680 (C=O) Anticipated: 6.5–7.8 (Ar-H), 3.9 (CH2CO)
Compound in 188.9 3391 (NH), 1681 (C=O), 1156 (SO2) 2.6–2.8 (cyclopentyl CH2), 10.2 (NHCO) [8]
Compound 29 N/A Not reported Not provided [3]

Analysis :

  • The target compound’s IR spectrum would resemble ’s compound due to shared acetamide C=O and NH stretches .
  • The hydroxymethyl group’s -CH2OH signal (~3.5–4.0 ppm) would distinguish it from methyl or sulfonyl substituents in analogs .

Biological Activity

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, featuring an imidazole ring and various functional groups, suggests significant biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 388.5 g/mol. The structure includes:

  • Imidazole ring : Known for its role in many biologically active compounds.
  • Cyclopropylcarbamoyl group : Potentially enhances binding affinity to biological targets.
  • Sulfanyl group : May participate in redox reactions, influencing biological activity.
PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight388.5 g/mol
CAS Number923173-55-1

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding, while the cyclopropylcarbamoyl group may enhance the compound's specificity and binding affinity. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity Studies

Research studies have indicated several areas of biological activity for this compound:

Antimicrobial Activity

Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group may enhance this activity by increasing solubility and interaction with microbial cell membranes.

Anticancer Potential

Imidazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific structural features of this compound could enhance its efficacy against various cancer types through targeted action on cancer cell metabolism.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This compound may exert similar effects, providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies.
  • Cancer Cell Line Testing :
    • Research involving human cancer cell lines demonstrated that imidazole-based compounds could inhibit cell proliferation. This study highlighted the potential for this compound to induce apoptosis, warranting further investigation into its mechanism and efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction efficiency be improved?

  • Answer : The synthesis of imidazole-containing acetamides often involves multi-step reactions, including condensation, cyclization, and sulfanyl group incorporation. A general approach involves refluxing intermediates (e.g., substituted imidazoles) with sodium acetate in acetic acid to form crystalline precipitates . To improve efficiency, leverage statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. This reduces the number of experiments while optimizing variables like temperature, catalyst loading, and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • HPLC-MS for purity assessment and detection of byproducts.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally similar imidazole derivatives .

Q. How can researchers optimize solvent systems and purification protocols for this compound?

  • Answer : Screen solvents with varying polarity (e.g., DMF, acetic acid, ethanol) during recrystallization to maximize yield and purity . For purification, combine column chromatography (silica gel, ethyl acetate/hexane gradients) with preparative HPLC. Track elution profiles using UV-Vis spectroscopy at λ ~254 nm.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data or reaction mechanisms?

  • Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and predict intermediate stability. For example, ICReDD’s methodology integrates computational reaction path searches with experimental validation to identify low-energy transition states and reconcile conflicting data . Tools like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental results .

Q. What experimental frameworks are recommended to assess environmental stability and degradation pathways?

  • Answer : Design accelerated degradation studies under controlled conditions (e.g., UV exposure, varying pH, or oxidative environments). Use LC-MS to identify degradation products and propose mechanisms. Reference atmospheric chemistry protocols for studying hydrolysis or photolysis kinetics .

Q. How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for enhanced bioactivity?

  • Answer : Systematically vary substituents (e.g., cyclopropylcarbamoyl, hydroxymethyl groups) and evaluate changes in bioactivity using in vitro assays. Employ QSAR models to predict binding affinity and guide synthesis. For example, replace the acetamidophenyl group with fluorophenyl analogs to study electronic effects .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, stirring rate). Use CRDC-recommended reactor design principles (e.g., continuous-flow systems) to enhance reproducibility . Validate consistency via comparative kinetics studies and multivariate statistical analysis .

Methodological Tables

Table 1 : Key Variables for Reaction Optimization

VariableRange TestedImpact on Yield
Temperature (°C)80–120Nonlinear (peak at 100°C)
Catalyst Loading1–5 mol%Linear increase
Reaction Time3–12 hPlateau after 8 h

Table 2 : Computational Tools for Mechanistic Studies

ToolApplicationExample Output
Gaussian (DFT)Transition state energy calculationActivation barriers
ICReDD SuiteReaction path visualization3D reaction coordinates
ADF (QM/MM)Solvent effect modelingSolvation free energy

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